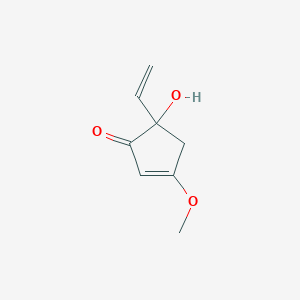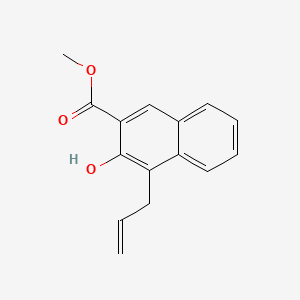
N-bis(4-tert-butylphenoxy)phosphinothioylcyclohexanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-bis(4-tert-butylphenoxy)phosphinothioylcyclohexanamine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclohexanamine core with phosphinothioyl and tert-butylphenoxy groups, which contribute to its distinctive chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-bis(4-tert-butylphenoxy)phosphinothioylcyclohexanamine typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of cyclohexanamine with phosphinothioyl chloride in the presence of a base to form the phosphinothioylcyclohexanamine intermediate. This intermediate is then reacted with 4-tert-butylphenol under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-bis(4-tert-butylphenoxy)phosphinothioylcyclohexanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phosphinothioyl group to a phosphine.
Substitution: The tert-butylphenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
N-bis(4-tert-butylphenoxy)phosphinothioylcyclohexanamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which N-bis(4-tert-butylphenoxy)phosphinothioylcyclohexanamine exerts its effects involves interactions with specific molecular targets. The phosphinothioyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. The tert-butylphenoxy groups may enhance the compound’s stability and solubility, facilitating its interaction with target molecules.
Comparison with Similar Compounds
Similar Compounds
N,N-bis(4-tert-butylphenyl)hydroxylamine: Shares structural similarities but differs in functional groups.
4,4’-Bis(2,6-di-tert-butylphenol): Another compound with tert-butylphenoxy groups but different core structure.
Uniqueness
N-bis(4-tert-butylphenoxy)phosphinothioylcyclohexanamine is unique due to its combination of phosphinothioyl and tert-butylphenoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
55526-73-3 |
|---|---|
Molecular Formula |
C26H38NO2PS |
Molecular Weight |
459.6 g/mol |
IUPAC Name |
N-bis(4-tert-butylphenoxy)phosphinothioylcyclohexanamine |
InChI |
InChI=1S/C26H38NO2PS/c1-25(2,3)20-12-16-23(17-13-20)28-30(31,27-22-10-8-7-9-11-22)29-24-18-14-21(15-19-24)26(4,5)6/h12-19,22H,7-11H2,1-6H3,(H,27,31) |
InChI Key |
XEJUCXJOKQACMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OP(=S)(NC2CCCCC2)OC3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


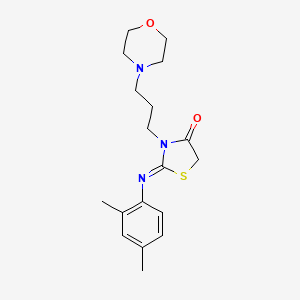
![8-Methyldibenzo[def,p]chrysene](/img/structure/B13798346.png)
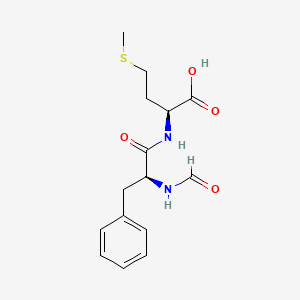
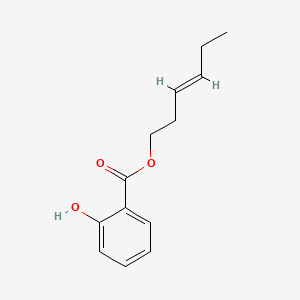
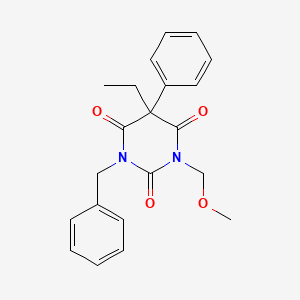
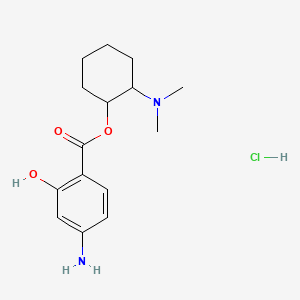
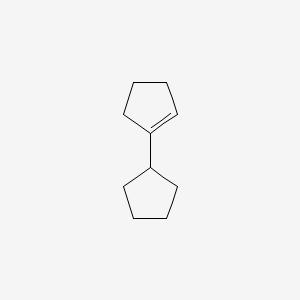
![Sodium 6-amino-5-[[2-[(ethylphenylamino)sulphonyl]phenyl]azo]-4-hydroxynaphthalene-2-sulphonate](/img/structure/B13798384.png)

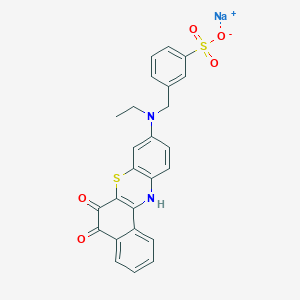

![Disodium;5-acetamido-3-[(5-chloro-2-hydroxyphenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate](/img/structure/B13798414.png)
